1-(4-Methoxyphenyl)propane-1-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)propane-1-thiol |
InChI |
InChI=1S/C10H14OS/c1-3-10(12)8-4-6-9(11-2)7-5-8/h4-7,10,12H,3H2,1-2H3 |
InChI Key |
WTFMVZDFEONCPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)S |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 4 Methoxyphenyl Propane 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Analysis
The ¹H NMR spectrum of 1-(4-methoxyphenyl)propane-1-thiol is predicted to display distinct signals corresponding to each unique proton environment.
Aromatic Protons: The p-disubstituted benzene (B151609) ring will give rise to two sets of signals, appearing as doublets due to coupling with their ortho neighbors. Protons on carbons adjacent to the oxygen of the methoxy (B1213986) group (H-3/H-5) are expected to be upfield (around 6.8-7.0 ppm) compared to the protons adjacent to the thiol-bearing carbon (H-2/H-6), which would appear further downfield (around 7.2-7.4 ppm). researchgate.net
Methoxy Group Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated around 3.8 ppm. rsc.org
Propyl Chain Protons:
Methine Proton (-CH-SH): The proton on the carbon directly attached to both the aromatic ring and the sulfur atom (the benzylic proton) is expected to appear as a triplet around 4.5-5.0 ppm, influenced by the adjacent methylene (B1212753) group.
Methylene Protons (-CH₂-): The protons of the central methylene group of the propyl chain will likely resonate as a multiplet (sextet) in the range of 1.7-2.0 ppm.
Methyl Protons (-CH₃): The terminal methyl group protons will appear as a triplet, the most upfield of the aliphatic signals, around 0.9-1.1 ppm. chemicalbook.com
Thiol Proton (-SH): The thiol proton signal is typically a broad singlet and can appear over a wide range (1.0-2.5 ppm). Its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature, and it may couple with the adjacent methine proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (H-2, H-6) | 7.2 - 7.4 | Doublet |
| Aromatic (H-3, H-5) | 6.8 - 7.0 | Doublet |
| Methine (-CH-SH) | 4.5 - 5.0 | Triplet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Thiol (-SH) | 1.0 - 2.5 | Broad Singlet/Triplet |
| Methylene (-CH₂-) | 1.7 - 2.0 | Multiplet (Sextet) |
| Methyl (-CH₃) | 0.9 - 1.1 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Aromatic Carbons: The p-disubstituted ring will show four signals. The carbon bearing the methoxy group (C-4) will be significantly downfield (around 158-160 ppm), as will the carbon attached to the propyl-thiol chain (C-1, around 135-138 ppm). The signals for the other aromatic carbons (C-2, C-6, C-3, C-5) will appear in the typical aromatic region of 114-130 ppm. rsc.orgrsc.org
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate at approximately 55 ppm. rsc.org
Propyl Chain Carbons:
Methine Carbon (-CH-SH): The benzylic carbon attached to the sulfur will be the most downfield of the aliphatic carbons, predicted in the 45-50 ppm range.
Methylene Carbon (-CH₂-): The central methylene carbon is expected around 30-35 ppm.
Methyl Carbon (-CH₃): The terminal methyl carbon will be the most upfield signal, around 13-15 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (Aromatic, C-O) | 158 - 160 |
| C-1 (Aromatic, C-C) | 135 - 138 |
| C-2, C-6 (Aromatic) | 127 - 130 |
| C-3, C-5 (Aromatic) | 114 - 116 |
| Methoxy (-OCH₃) | ~55 |
| Methine (-CH-SH) | 45 - 50 |
| Methylene (-CH₂-) | 30 - 35 |
| Methyl (-CH₃) | 13 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Elucidation
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. acs.org
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include those between the adjacent aromatic protons, and along the propyl chain: between the methine proton and the methylene protons, and between the methylene protons and the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for confirming the connectivity of the major structural fragments. Expected key correlations would be from the methoxy protons to the C-4 aromatic carbon, from the H-2/H-6 aromatic protons to the benzylic methine carbon, and from the benzylic methine proton to the C-1, C-2, and C-6 aromatic carbons.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit absorption bands characteristic of its functional groups. researchgate.netchemicalbook.com
S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methoxy groups are found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). researchgate.net
C=C Stretch (Aromatic): One or more bands in the 1450-1610 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring.
C-O Stretch (Aryl Ether): A strong, characteristic band for the aryl-alkyl ether linkage is expected around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker one near 1030-1050 cm⁻¹ (symmetric stretch). nih.gov
C-S Stretch: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| S-H Stretch | 2550 - 2600 | Weak |
| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong |
| Symmetric C-O-C Stretch | 1030 - 1050 | Medium |
| C-S Stretch | 600 - 800 | Weak |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals. nih.govrsc.org
S-H and C-S Stretches: The S-H (2550-2600 cm⁻¹) and C-S (600-800 cm⁻¹) stretches, which are weak in IR, are often more prominent in Raman spectra, making it a useful technique for identifying sulfur-containing compounds. electrochemsci.org
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the p-disubstituted benzene ring typically gives a strong Raman signal around 800-850 cm⁻¹. Other ring vibrations are also observed, particularly a strong band near 1600 cm⁻¹. researchgate.net
Disulfide S-S Stretch: While not present in the monomer, Raman spectroscopy is particularly sensitive to the S-S bond (around 500-550 cm⁻¹), making it an excellent tool to detect any oxidative dimerization of the thiol into a disulfide. electrochemsci.org
The combination of these advanced spectroscopic methods allows for a detailed and confident structural assignment of this compound, providing a unique molecular fingerprint based on its electronic and vibrational properties.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the molecular structure through fragmentation analysis.
High-resolution mass spectrometry would be a critical first step in the characterization of this compound. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion with very high precision, which allows for the determination of its elemental formula.
Theoretical Application to this compound:
The molecular formula of this compound is C₁₀H₁₄OS. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and sulfur (³²S), the theoretical monoisotopic mass can be calculated. This exact mass, when determined experimentally by HRMS, would provide strong evidence for the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Exact Mass (Da) |
|---|---|---|
| C₁₀H₁₄OS | ¹²C | 120.00000 |
| ¹H | 14.10918 | |
| ¹⁶O | 15.99491 | |
| ³²S | 31.97207 |
| Total | | 182.07653 |
An experimentally determined mass from an HRMS analysis that closely matches this theoretical value would confirm the elemental composition of C₁₀H₁₄OS.
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides a molecular fingerprint that can be used to elucidate the structure of the compound.
Predicted Fragmentation for this compound:
While no specific experimental fragmentation data is available, a predicted fragmentation pattern can be postulated based on the structure of this compound. The molecule contains a methoxy-substituted benzene ring, a propyl chain, and a thiol group, all of which can influence how the molecule breaks apart upon ionization.
Key predicted fragmentation pathways include:
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the sulfur atom is a common fragmentation pathway for thiols. This would result in the loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized cation.
Benzylic cleavage: The bond between the benzylic carbon (the carbon attached to both the phenyl ring and the thiol group) and the adjacent carbon of the propyl chain can cleave, leading to the formation of a stable benzylic cation.
Loss of the thiol group: The molecule could lose the thiol group as an •SH radical.
Fragmentation of the methoxyphenyl group: The aromatic ring itself can undergo fragmentation, often leading to characteristic ions.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 182 | [C₁₀H₁₄OS]⁺• | Molecular Ion |
| 153 | [C₈H₉OS]⁺ | Loss of •C₂H₅ (ethyl radical) via alpha-cleavage |
| 137 | [C₈H₉O]⁺ | Loss of •SH (thiol radical) followed by rearrangement |
| 121 | [C₇H₇O]⁺ | Tropylium-like ion from fragmentation of the methoxyphenyl group |
The presence and relative abundance of these and other fragment ions in an experimental mass spectrum would serve as strong evidence for the proposed structure of this compound.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
For this compound, which is a liquid at room temperature, X-ray crystallography would require the formation of a suitable single crystal, likely at low temperatures. If successful, the analysis would unequivocally confirm the connectivity of the atoms and provide detailed insight into the molecule's solid-state conformation. This would include the rotational arrangement around the single bonds, such as the orientation of the propyl group relative to the methoxyphenyl ring. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the thiol group.
As of this writing, no published X-ray crystal structure for this compound is available.
Chiroptical Spectroscopy for Absolute Configuration Assignment (if stereoisomers are investigated)
The structure of this compound contains a chiral center at the carbon atom bonded to the phenyl ring, the thiol group, the ethyl group, and a hydrogen atom. This means the compound can exist as a pair of enantiomers, (R)- and (S)-1-(4-Methoxyphenyl)propane-1-thiol.
Chiroptical spectroscopy techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are essential for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.
If the individual enantiomers of this compound were to be synthesized or separated, chiroptical spectroscopy would be crucial for assigning their absolute configuration. This is often achieved by comparing the experimental CD or ORD spectrum with spectra predicted from quantum chemical calculations for each enantiomer. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the (R) or (S) configuration.
Currently, there is no published research detailing the separation of the enantiomers of this compound or their characterization by chiroptical spectroscopy.
Chemical Reactivity and Transformation Studies of 1 4 Methoxyphenyl Propane 1 Thiol
Reactivity of the Thiol Group
The thiol (-SH) group is the most reactive site in the molecule, readily undergoing oxidation, nucleophilic addition, and coupling reactions. This reactivity is central to the utility of 1-(4-methoxyphenyl)propane-1-thiol in constructing more complex molecular architectures.
Oxidation Reactions Leading to Disulfides and Higher Oxidation States
Thiols are susceptible to oxidation, and this compound is no exception. Under mild oxidizing conditions, such as exposure to air or treatment with gentle oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂), it can be converted to its corresponding disulfide, bis(1-(4-methoxyphenyl)propyl) disulfide. masterorganicchemistry.comnih.gov This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, with the concomitant loss of two hydrogen atoms.
The formation of disulfide bonds is a critical process in various chemical and biological systems. nih.govnih.gov For instance, disulfide bridges play a crucial role in determining the tertiary structure and stability of proteins. nih.gov The reaction is typically reversible, with the disulfide bond being cleaved back to the corresponding thiols upon treatment with a reducing agent.
Further oxidation of the thiol group can lead to higher oxidation states, such as sulfenic acids, sulfinic acids, and ultimately sulfonic acids. These transformations generally require stronger oxidizing agents and more forcing reaction conditions.
Nucleophilic Addition Reactions (e.g., Thiol-Michael Additions)
The thiol group of this compound can act as a potent nucleophile, particularly in its deprotonated form, the thiolate anion. masterorganicchemistry.com This nucleophilicity allows it to participate in a variety of addition reactions, most notably the Thiol-Michael addition. acsgcipr.orgnih.gov
The Thiol-Michael addition, a type of conjugate addition, involves the 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound. acsgcipr.orgnih.gov This reaction is highly efficient and atom-economical for the formation of carbon-sulfur bonds, leading to the synthesis of various thioethers. acsgcipr.org The reaction can be catalyzed by either a base or a nucleophile. nih.govnsf.gov In base-catalyzed reactions, the base abstracts the acidic proton from the thiol to generate the more nucleophilic thiolate anion, which then attacks the β-carbon of the activated alkene. nsf.gov
The general mechanism for a base-catalyzed Thiol-Michael addition is depicted below:
Table 1: Mechanistic Steps of Base-Catalyzed Thiol-Michael Addition
| Step | Description |
| 1. Deprotonation | A base removes the acidic proton from the thiol (R-SH) to form a thiolate anion (R-S⁻). |
| 2. Nucleophilic Attack | The thiolate anion attacks the β-carbon of the α,β-unsaturated carbonyl compound. |
| 3. Protonation | The resulting enolate intermediate is protonated by a proton source, often another thiol molecule, to yield the final thioether product and regenerate the thiolate. nih.gov |
This reaction is widely utilized in materials science and bioconjugation due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. acsgcipr.orgnsf.gov
Coupling Reactions with Alkene and Alkyne Substrates (Thiol-Ene/Yne Chemistry)
Beyond Michael additions, thiols readily engage in coupling reactions with unactivated alkenes and alkynes through thiol-ene and thiol-yne reactions, respectively. wikipedia.orgwikipedia.org These reactions are powerful tools for the construction of thioethers and vinyl sulfides. wikipedia.orgencyclopedia.pub
The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond. wikipedia.orgvander-lingen.nl This reaction can proceed through two primary mechanisms: a radical addition or a nucleophilic addition. The radical-mediated pathway is more common and is typically initiated by radical initiators or UV light. wikipedia.orgillinois.edu This process follows an anti-Markovnikov addition pattern, where the sulfur atom adds to the less substituted carbon of the alkene. wikipedia.orgillinois.edu The thiol-ene reaction is considered a "click" reaction due to its high efficiency, stereoselectivity, and broad applicability. wikipedia.org
The thiol-yne reaction is the analogous addition of a thiol to an alkyne, yielding a vinyl sulfide (B99878). wikipedia.org Similar to the thiol-ene reaction, it is often initiated by radical species or UV irradiation and proceeds with anti-Markovnikov selectivity. wikipedia.org The initial addition product is an alkenyl sulfide, and a second addition can sometimes occur to yield a 1,2-dithioether. wikipedia.org
Table 2: Comparison of Thiol-Ene and Thiol-Yne Reactions
| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |
| Substrate | Alkene | Alkyne |
| Product | Thioether | Vinyl Sulfide |
| Regioselectivity | Anti-Markovnikov wikipedia.orgillinois.edu | Anti-Markovnikov wikipedia.org |
| Initiation | Radical initiators, UV light wikipedia.orgillinois.edu | Radical initiators, UV light wikipedia.org |
These reactions have found extensive use in polymer chemistry for the synthesis of functional polymers and in materials science for surface modification. illinois.edursc.org
Formation of Thioethers and Other Sulfur-Containing Linkages
The synthesis of thioethers from this compound can be achieved through various methods in addition to the Michael and thiol-ene/yne reactions. A classic and widely used method is the Williamson ether synthesis-like reaction, where the corresponding thiolate anion acts as a nucleophile and displaces a leaving group from an alkyl halide in an SN2 reaction. masterorganicchemistry.com
This reaction first involves the deprotonation of the thiol with a suitable base, such as sodium hydride (NaH), to form the sodium thiolate salt. This salt is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to furnish the thioether.
Furthermore, thioethers can also be synthesized through reactions with epoxides. The thiol can attack the epoxide ring, leading to its opening and the formation of a β-hydroxy thioether. google.com This reaction is often catalyzed by a Lewis acid. google.com
Reactivity of the 4-Methoxyphenyl (B3050149) Moiety
The 4-methoxyphenyl group in this compound also exhibits characteristic reactivity, primarily through electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Reactions
The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.
Since the para position is already occupied by the propyl-thiol side chain, electrophilic attack will predominantly occur at the ortho positions (positions 2 and 6) relative to the methoxy group. Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the ring.
Friedel-Crafts Alkylation: Reaction with an alkyl halide in the presence of a Lewis acid catalyst introduces an alkyl group onto the ring.
Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst introduces an acyl group onto the ring.
The specific conditions required for these reactions would need to be optimized to account for the presence of the thiol group, which can also react with some of the reagents used in these transformations. For instance, strong oxidizing conditions used in some nitrations could potentially oxidize the thiol.
Modification of the Methoxy Group
The methoxy group (-OCH₃) on the phenyl ring is a common functional group that can undergo specific transformations, primarily demethylation to yield the corresponding phenol. This reaction is significant as it can alter the electronic properties and potential biological activity of the molecule.
Demethylation Reactions:
The cleavage of the methyl-aryl ether bond is a key transformation. Several reagents are known to effect this, often requiring harsh conditions. However, methods utilizing thiolates provide a milder alternative. In the context of this compound, the thiol group within the molecule itself could potentially participate in or influence demethylation under certain conditions, though typically an external thiol reagent is used.
Common methods for the demethylation of aryl methyl ethers include the use of strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chem-station.com Thiolate-mediated demethylation offers a useful alternative that avoids strong acids. chem-station.comacsgcipr.org This involves the Sₙ2 reaction of a thiolate anion with the methyl group of the ether. acsgcipr.org High molecular weight, less volatile thiols are often preferred to minimize odor issues. acsgcipr.org The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the thiolate. acsgcipr.org
A practical approach involves the in-situ generation of the sodium alkylthiolate from a long-chain thiol and sodium hydroxide, which has the advantage of being nearly odorless. nih.gov
Table 1: General Conditions for Demethylation of Aryl Methyl Ethers
| Reagent | Conditions | Comments |
|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane, low temperature (-78°C to rt) | Very effective but highly reactive and moisture-sensitive. chem-station.com |
| 47% Hydrobromic acid (HBr) | Acetic acid, reflux | Strong acid conditions, may not be suitable for acid-sensitive substrates. chem-station.com |
| Ethanethiol (EtSH) / NaOH | Polar aprotic solvent (e.g., NMP, DMSO), heat | Effective, but the low molecular weight thiol has a strong odor. chem-station.com |
| 1-Dodecanethiol / NaOH | NMP or DMSO, 130°C | Odorless and practical method for demethylation. chem-station.comnih.gov |
Transformations Involving the Propane (B168953) Backbone
The propane backbone of this compound offers several sites for potential chemical modification. The carbon atom bearing the thiol group (C1) is a stereocenter, and its reactivity is influenced by both the aryl ring and the sulfur atom.
Reactions can be envisioned at the C1-H bond, and transformations involving the C-S bond are also central to thiol chemistry. For instance, the C-S bond can be cleaved under certain reductive or oxidative conditions. More commonly, the reactivity of the thiol group itself dominates the chemistry of this part of the molecule.
Oxidation of the Thiol Group:
One of the most characteristic reactions of thiols is their oxidation. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), convert thiols to disulfides. In this case, two molecules of this compound would react to form the corresponding disulfide, 1,1'-disulfanediylbis(1-(4-methoxyphenyl)propane). This is a reversible reaction, and the disulfide can be reduced back to the thiol. chemistrysteps.com
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can oxidize the thiol group to progressively higher oxidation states, forming sulfenic, sulfinic, and ultimately sulfonic acids. chemistrysteps.com
S-Alkylation:
The thiol group is nucleophilic and readily undergoes S-alkylation with alkyl halides or other electrophiles in the presence of a base. jmaterenvironsci.comwikipedia.org This reaction is a common method for the synthesis of thioethers (sulfides). jmaterenvironsci.com The reaction proceeds via an Sₙ2 mechanism. acsgcipr.org A variety of bases and solvents can be used, with green chemistry approaches favoring the use of water as a solvent. jmaterenvironsci.com
Table 2: General Transformations of the Thiol Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Oxidation (mild) | I₂, H₂O₂, air | Disulfide |
| Oxidation (strong) | KMnO₄, HNO₃ | Sulfonic acid |
| S-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N) | Thioether (Sulfide) |
| Michael Addition | α,β-Unsaturated carbonyls | Thioether |
| Addition to Alkynes | Transition metal catalyst (e.g., Palladium) | Vinyl sulfide |
Kinetic and Thermodynamic Parameters of Key Reactions
For thiolate-mediated demethylation , the reaction is an Sₙ2 process. The rate will be dependent on the concentration of both the aryl methyl ether and the thiolate nucleophile. The choice of solvent is critical, with polar aprotic solvents generally accelerating the reaction by solvating the counter-ion of the thiolate and leaving the nucleophile more reactive. acsgcipr.org The reaction is typically conducted at elevated temperatures, indicating a significant activation energy barrier. chem-station.com
In the oxidation of thiols to disulfides , the reaction mechanism can vary. Some oxidations proceed through a thiyl radical intermediate. The thermodynamics of these reactions are generally favorable, leading to the stable disulfide product.
The S-alkylation of thiols is a bimolecular nucleophilic substitution (Sₙ2) reaction. The reaction rate is dependent on the nature of the alkylating agent (with methyl and primary halides reacting faster than secondary halides), the strength of the base used to deprotonate the thiol, and the solvent. The pKa of an aromatic thiol is typically lower (more acidic) than that of an aliphatic thiol, meaning a weaker base is required to generate the nucleophilic thiolate.
Exploration of this compound as a Ligand or Catalyst Precursor in Organic Transformations
Thiols and their corresponding thiolates are well-known to act as ligands for a wide range of metal ions. The soft nature of the sulfur atom makes it a good ligand for soft metal ions such as copper, silver, gold, mercury, and palladium. The methoxy group on the phenyl ring can also potentially act as a coordinating group, allowing this compound to function as a bidentate ligand.
The formation of self-assembled monolayers (SAMs) of thiols on metal surfaces, particularly gold, is a well-documented phenomenon. wikipedia.org While this is more studied for simpler alkanethiols, aryl thiols also exhibit this behavior. Such modified surfaces can have applications in catalysis, sensing, and materials science.
Thiol-modified catalysts have been shown to influence the selectivity and activity in various reactions, including the electrocatalytic reduction of CO₂. mdpi.com The thiol can modify the electronic properties of the metal catalyst surface or create a specific microenvironment that favors certain reaction pathways. mdpi.com
Furthermore, chiral thiols have been used as organocatalysts or as ligands in asymmetric catalysis. For example, chiral β-hydroxy amines have been shown to catalyze the asymmetric addition of aromatic thiols to conjugated cycloalkenones. acs.org Given that this compound is a chiral molecule, its enantiomerically pure forms could potentially be explored in asymmetric synthesis, either as a catalyst itself or as a ligand for a metal catalyst.
Derivatization and Analogue Design of 1 4 Methoxyphenyl Propane 1 Thiol
Rational Design Principles for Structural Analogues
The rational design of analogues of 1-(4-methoxyphenyl)propane-1-thiol is guided by established medicinal chemistry principles. rsc.orgresearchgate.netjsta.cl The primary goal is to systematically alter the molecule's structure to improve its therapeutic potential. rsc.org Key areas for modification include the thiol group, the aromatic ring, and the propyl side chain. mdpi.com
The thiol (-SH) group, while often essential for biological activity, can be a liability due to its susceptibility to oxidation and potential for forming disulfide bonds. chemistrysteps.com Therefore, a common design strategy involves replacing the thiol with a more stable thioether linkage. masterorganicchemistry.com This modification not only enhances metabolic stability but also provides an opportunity to introduce diverse substituents, thereby enabling a thorough investigation of structure-activity relationships (SAR). nih.gov
The electronic properties of the phenyl ring, influenced by the para-methoxy group, are another critical aspect of rational design. The methoxy (B1213986) group is an electron-donating group that can be replaced with various electron-withdrawing or other electron-donating groups to modulate the molecule's electronic and steric properties. These changes can significantly impact the compound's interaction with its biological target.
Furthermore, modifications to the propyl chain can be used to fine-tune the molecule's lipophilicity, steric bulk, and conformational flexibility. Altering the chain length, introducing branching, or incorporating cyclic structures can affect how the molecule binds to its target and its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis and Characterization of Thioether Derivatives
The synthesis of thioether derivatives is a fundamental approach to modifying this compound. masterorganicchemistry.comadcmastuana.org A prevalent method for this transformation is the S-alkylation of the thiol. adcmastuana.org This reaction typically proceeds by deprotonating the thiol with a base to form a thiolate anion, which then acts as a nucleophile, attacking an alkyl halide to form the corresponding thioether. masterorganicchemistry.comorganic-chemistry.org
The choice of alkylating agent allows for the introduction of a wide array of functional groups. For instance, reacting the parent thiol with various alkyl halides, such as methyl iodide, ethyl bromide, or benzyl (B1604629) bromide, in the presence of a suitable base like sodium hydride or potassium carbonate, yields the respective S-alkylated thioethers. lu.sebeilstein-journals.org The progress of these reactions can be conveniently monitored using techniques like thin-layer chromatography (TLC).
Characterization of the synthesized thioethers is essential to confirm their identity and purity. lu.se Standard spectroscopic methods are employed for this purpose. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the attachment of the new alkyl group and the disappearance of the thiol proton signal. Mass spectrometry (MS) is used to determine the molecular weight of the new compound, verifying the successful alkylation. Infrared (IR) spectroscopy can identify the characteristic C-S bond stretching vibrations.
| Derivative | Alkylating Agent | Base |
|---|---|---|
| S-Methyl derivative | Methyl iodide | Sodium hydride |
| S-Ethyl derivative | Ethyl bromide | Potassium carbonate |
| S-Benzyl derivative | Benzyl bromide | Sodium hydride |
Preparation and Analysis of Sulfonamide, Sulfoxide (B87167), and Sulfone Analogues
Further diversification of the sulfur-containing functional group can be achieved by preparing sulfonamides, sulfoxides, and sulfones. rsc.orgpsu.edu These modifications significantly alter the electronic and steric properties of the sulfur atom.
The oxidation of thioethers is a common route to sulfoxides and sulfones. jchemrev.comorganic-chemistry.orgorganic-chemistry.org Controlled oxidation, often employing one equivalent of an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, can selectively produce the sulfoxide. organic-chemistry.org Using an excess of the oxidizing agent and/or higher temperatures typically leads to the corresponding sulfone. jchemrev.comorganic-chemistry.org
The synthesis of sulfonamides from thiols is often a one-pot procedure involving the in-situ preparation of a sulfonyl chloride, which is then reacted with an amine. organic-chemistry.orgtandfonline.comthieme-connect.com Various reagents can be used for the oxidative chlorination of the thiol, including trichloroisocyanuric acid (TCCA) or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.orgtandfonline.com This methodology allows for the introduction of a diverse range of amine substituents. rsc.org
The analysis of these oxidized derivatives relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for identifying the S=O and SO₂ groups. Sulfoxides typically show a strong S=O stretching band around 1050 cm⁻¹, while sulfones exhibit two characteristic bands for the symmetric and asymmetric stretching of the SO₂ group. jchemrev.com For sulfonamides, characteristic N-H and SO₂ stretching bands are observed. tandfonline.com NMR and mass spectrometry are also crucial for complete structural elucidation.
| Analogue Type | Key Reagent(s) | Characteristic IR Band (cm⁻¹) |
|---|---|---|
| Sulfoxide | m-CPBA (1 equiv.) | ~1050 (S=O) |
| Sulfone | m-CPBA (>2 equiv.) | ~1325 & ~1140 (SO₂) |
| Sulfonamide | 1. TCCA, H₂O 2. Amine | ~3300 (N-H), ~1330 & ~1150 (SO₂) |
Incorporation into Heterocyclic Systems via Cyclization Reactions
The thiol group of this compound is a versatile functional group for the construction of various sulfur-containing heterocyclic systems through cyclization reactions. nih.govnih.gov These reactions can introduce conformational rigidity and new points of interaction for biological targets.
A common strategy involves the thiol-ene reaction, where the thiol undergoes a radical-mediated addition to a carbon-carbon double bond. nih.govwikipedia.orgmdpi.com Intramolecular thiol-ene reactions are particularly useful for creating sulfur-containing rings. nih.gov The reaction is typically initiated by light or a radical initiator and proceeds via a thiyl radical intermediate. wikipedia.orgmdpi.com
Another approach is the reaction of the thiol with bifunctional electrophiles. For example, reaction with α,β-unsaturated ketones can lead to a Michael addition followed by an intramolecular cyclization to form thiane (B73995) derivatives. Similarly, reaction with α-haloketones can be used to synthesize thiazole (B1198619) rings. Thiol-to-amine cyclization using bis-electrophiles is another efficient method for creating macrocyclic compounds. nih.gov
The characterization of the resulting heterocyclic compounds requires a combination of spectroscopic techniques. 2D NMR experiments, such as COSY and HMBC, are often necessary to determine the connectivity and confirm the cyclic structure. In cases where crystalline products are obtained, X-ray crystallography can provide unambiguous proof of the three-dimensional structure.
Investigation of Structure-Reactivity Relationships within Derivatized Series
A systematic investigation of the structure-reactivity relationships (SRR) is essential to understand how modifications to the this compound scaffold influence its chemical and biological properties. britannica.comthieme-connect.de This involves correlating structural changes with observed changes in reactivity or biological activity.
By preparing a series of thioether derivatives with different alkyl or aryl substituents, the effects of steric bulk and electronics on reactivity can be studied. For example, the rate of oxidation to the corresponding sulfoxide or sulfone can be measured and correlated with the nature of the substituent.
Theoretical and Computational Investigations of 1 4 Methoxyphenyl Propane 1 Thiol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. These methods allow for a detailed examination of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. youtube.comyoutube.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations for 1-(4-Methoxyphenyl)propane-1-thiol would typically involve optimizing the molecular geometry to find its most stable conformation. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Theoretical investigations on related aromatic sulfur compounds have been performed using DFT methods like B3LYP with various basis sets to understand their electronic characteristics. rsc.org For a molecule like this compound, DFT studies would provide a detailed picture of its electron density distribution, which is fundamental to understanding its chemical behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. schrodinger.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. For this compound, the presence of the electron-donating methoxy (B1213986) group and the sulfur atom would significantly influence the energies of these frontier orbitals. DFT calculations can precisely determine these energy levels and the resulting energy gap.
Table 1: Representative Frontier Molecular Orbital Data
| Parameter | Representative Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: These are representative values for a molecule of this type and are for illustrative purposes. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue).
For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the sulfur atom of the thiol group, indicating these as likely sites for electrophilic attack. The aromatic ring and the hydrogen atoms would exhibit regions of positive potential. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. researchgate.net
Calculation of Reactivity Descriptors (e.g., Fukui Functions)
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
The calculation of these descriptors for this compound would allow for a more nuanced understanding of its reactivity compared to what can be inferred from HOMO-LUMO analysis alone. For instance, the Fukui functions would pinpoint which specific atoms on the aromatic ring or the propanethiol chain are most susceptible to different types of chemical reactions.
Table 2: Illustrative Global Reactivity Descriptors
| Descriptor | Illustrative Value |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Electrophilicity Index (ω) | 2.79 eV |
| Note: These are illustrative values and are not based on published data for this specific compound. |
Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. uit.nonih.gov These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. researchgate.netnih.gov Similarly, the vibrational frequencies corresponding to different bond stretches and bends could be calculated to generate a theoretical IR spectrum. Discrepancies between theoretical and experimental spectra can often be reconciled by considering solvent effects or by refining the computational methodology.
Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts
| Proton | Hypothetical Chemical Shift (ppm) |
| Aromatic (ortho to OCH₃) | 6.90 |
| Aromatic (meta to OCH₃) | 7.25 |
| Methine (CH-SH) | 4.10 |
| Methylene (B1212753) (CH₂) | 1.70 |
| Methyl (CH₃) | 0.95 |
| Methoxy (OCH₃) | 3.80 |
| Thiol (SH) | 1.60 |
| Note: These are hypothetical values for illustrative purposes. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of a molecule over time, often in a solvated environment. rsc.org
For this compound, an MD simulation would involve placing the molecule in a simulation box, often with a solvent like water, and then calculating the forces between atoms and their subsequent movements over a series of small time steps. This approach can reveal the preferred conformations of the flexible propanethiol side chain and how the molecule interacts with surrounding solvent molecules. MD simulations are also crucial for understanding how molecules aggregate and interact with biological macromolecules, providing insights that are complementary to the static picture offered by quantum chemistry.
Lack of Specific Research Data for
A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound This compound . While computational chemistry is a powerful tool for understanding molecular properties and behavior, it appears that specific studies focusing on the reaction mechanisms, molecular docking, and detailed intermolecular interactions of this particular thiol have not been published.
General computational methods are widely used in chemical research. For instance, reaction mechanism modeling and transition state characterization are commonly employed to elucidate the pathways of chemical reactions. These studies often utilize Density Functional Theory (DFT) to map out energy profiles and identify the high-energy transition state structures that govern reaction rates. For a related compound, 1-(3′,4′-dimethoxyphenyl)propene, computational studies have been used to investigate its enzymatic degradation, highlighting the complexity of such reaction pathways which can involve radical formation, bond transformations, and additions of water and oxygen. mdpi.com However, similar detailed mechanistic studies for the reactions of this compound are not present in the current body of scientific literature.
Similarly, molecular docking is a computational technique used to predict the binding affinity and interaction patterns of a small molecule within the active site of a biological macromolecule, such as an enzyme or receptor. samipubco.comunar.ac.idamazonaws.comthesciencein.org This method is crucial in drug discovery and design, providing insights into how a compound might exert a biological effect. The process involves generating three-dimensional structures of both the ligand (the small molecule) and the target protein, and then using algorithms to find the optimal binding pose, which is often quantified with a docking score representing the theoretical binding affinity. samipubco.comamazonaws.com Despite the potential relevance of this compound to biological systems, specific molecular docking studies involving this compound have not been reported.
Potential Applications in Advanced Materials Science and Chemical Biology Excluding Clinical Human Applications
Role in Polymer Chemistry and Controlled Polymerization Techniques
The thiol functional group is pivotal in modern polymer chemistry, enabling both the control of polymerization reactions and the synthesis of functional materials.
Reversible Addition-Fragmentation chain Transfer (RAFT) is a form of controlled polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. nih.gov Thiols and their corresponding thiolate anions can serve as highly effective chain transfer agents (CTAs) or precursors to CTAs in these processes. matchemmech.comnih.gov In the context of RAFT, a compound like 1-(4-methoxyphenyl)propane-1-thiol could theoretically be employed as a CTA to modulate polymerization kinetics. matchemmech.com The chain transfer mechanism helps to control the gel effect and achieve desired polymer properties. matchemmech.com The effectiveness of different thiols as CTAs can vary, influencing the molecular weight distribution of the resulting polymer. matchemmech.com
Table 1: Components in a Typical RAFT Polymerization System
| Component | Function | Example |
|---|---|---|
| Monomer | The basic building block of the polymer chain. | Methyl methacrylate (B99206) (MMA), Styrene |
| Initiator | Generates radicals to start the polymerization. | Azobisisobutyronitrile (AIBN) |
| RAFT Agent (CTA) | Controls the polymerization, leading to polymers with low dispersity. | Dithioesters, Trithiocarbonates |
| Solvent | Dissolves the reaction components. | Toluene, Dioxane |
This table presents generalized components of a RAFT polymerization. The specific use of this compound would require experimental validation.
Thiol-functionalized polymers are valuable precursors for creating advanced materials like hydrogels. nih.govnih.gov These polymers can be synthesized by incorporating thiol-containing molecules, such as this compound, into a polymer structure. mdpi.comrsc.org One prominent method for crosslinking these polymers into hydrogels is through thiol-ene "click" chemistry, where the thiol groups react with alkene (-ene) groups, often initiated by light (photo-curing). mdpi.comrsc.org This process is efficient and allows for the formation of hydrogel networks with tunable properties. mdpi.com Another approach is the Michael addition reaction, where thiols react with electron-poor double bonds, such as those in acrylates or vinyl sulfones, to form hydrogels under physiological conditions. nih.gov The resulting hydrogels can have a wide range of mechanical properties, such as elasticity and storage moduli, depending on the polymer concentration and cross-linker type. nih.gov
Table 2: Methods for Synthesizing Thiol-Functionalized Hydrogels
| Crosslinking Chemistry | Description | Typical Reactants |
|---|---|---|
| Thiol-Ene "Click" Reaction | A radical-mediated addition of a thiol across a double bond. Often initiated by UV or visible light. mdpi.comrsc.org | Multi-functional thiol polymers, multi-functional alkene polymers (e.g., norbornene-functionalized). nih.govmdpi.com |
| Michael Addition | Nucleophilic addition of a thiolate anion to an activated alkene (e.g., acrylate, vinyl sulfone). nih.gov | Thiol-functionalized dextrans, poly(ethylene glycol) tetra-acrylate (PEG-4-Acr). nih.gov |
| Disulfide Bond Formation | Oxidation of two thiol groups to form a disulfide bridge, creating a crosslink. | Thiol-containing polymers, often in the presence of a mild oxidizing agent. |
This table outlines common strategies. The incorporation of this compound would functionalize a polymer for use in these reactions.
Contributions to Surface Chemistry and Functionalization
Thiols are widely used to modify the surfaces of materials, particularly metals and silicon wafers, due to the strong affinity of sulfur for these substrates. unileoben.ac.atillinois.edumdpi.com By immobilizing a molecule like this compound onto a surface, a self-assembled monolayer (SAM) can be formed. This process alters the interfacial properties of the material without affecting its bulk characteristics. nih.govresearchgate.net The "1-(4-methoxyphenyl)propane" portion of the molecule would be oriented away from the substrate, creating a new surface termination that can control properties like wettability, adhesion, and corrosion resistance. illinois.edunih.gov This two-step functionalization strategy, involving the immobilization of a clickable agent followed by a thiol-based reaction, is a versatile method for creating complex surface patterns and functionalities. nih.govresearchgate.net
Use as a Building Block in the Synthesis of Complex Organic Molecules
With its distinct functional groups—a reactive thiol and a methoxyphenyl ring—this compound serves as a valuable building block in organic synthesis. fluorochem.co.uk It can be used as a precursor for creating more complex molecules for research purposes. For instance, similar structures are used in the synthesis of substituted tetrahydroisoquinolines, which can be transformed into other complex heterocyclic systems like azocines through reactions with activated alkynes. nih.gov The thiol group offers a site for nucleophilic substitution or addition reactions, while the aromatic ring can be further functionalized, making it a versatile intermediate in multi-step synthetic pathways.
Exploration in Corrosion Inhibition Mechanisms (as a model compound)
Organic compounds containing heteroatoms like sulfur and oxygen are often studied as corrosion inhibitors for metals such as steel in acidic environments. mdpi.comresearchgate.netmdpi.com These molecules function by adsorbing onto the metal surface, forming a protective barrier that obstructs corrosive reactions. mdpi.comresearchgate.net The adsorption can occur through chemical bonds (chemisorption) or physical interactions (physisorption). mdpi.com this compound is an excellent model compound for studying these inhibition mechanisms because it contains both a sulfur atom (in the thiol group) and an oxygen atom (in the methoxy (B1213986) group), which can act as active sites for binding to metal surfaces. mdpi.com The study of such model compounds helps in understanding how molecular structure relates to inhibition efficiency, which often follows the Langmuir adsorption isotherm model. mdpi.comresearchgate.net
Table 3: Inhibition Efficiency of Example Heterocyclic Thiol Compounds on Steel
| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|
| 4,5-Diphenyl-1H-Imidazole-2-Thiol | 10⁻² | 92.74 researchgate.net |
| (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione | 5 x 10⁻³ | 95 mdpi.com |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 500 ppm | 92.5 mdpi.com |
This table shows data for other sulfur-containing compounds to illustrate the principle of corrosion inhibition. Data for this compound is not available and would require specific investigation.
Theoretical Basis for Radical Scavenging and Antioxidant Mechanisms (mechanistic studies, not direct activity)
The study of how antioxidants scavenge free radicals is a fundamental area of chemical biology. Thiols are known to participate in these reactions, primarily through a Hydrogen Atom Transfer (HAT) mechanism. nih.govmdpi.com In this process, the thiol (R-SH) donates its hydrogen atom to a radical, thereby neutralizing it, while the thiol itself becomes a thiyl radical (R-S•). nih.govnih.gov The efficiency of this process is related to the bond dissociation enthalpy of the S-H bond. mdpi.com this compound provides a model system to theoretically study these mechanisms. Computational methods, like Density Functional Theory (DFT), can be used to explore how the electronic properties of the methoxyphenyl group influence the stability of the resulting thiyl radical and the thermodynamics of the HAT process. mdpi.com Such mechanistic studies are crucial for understanding the fundamental principles of radical scavenging without assessing direct biological antioxidant activity. nih.govnih.gov
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 1-(4-Methoxyphenyl)propane-1-thiol, and how can thiol group detection be optimized?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with specific attention to the thiol proton’s resonance (~1–3 ppm, broad signal). Infrared (IR) spectroscopy can confirm the S-H stretch (~2550–2600 cm⁻¹). Thiol detection can be enhanced using derivatization agents like Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts selectively with thiols to form a yellow chromophore measurable via UV-Vis spectroscopy .
Q. What precautions are necessary to prevent oxidation of this compound during synthesis and storage?
- Answer : Thiols are prone to oxidation to disulfides. Synthesis should be conducted under inert atmospheres (N₂/Ar), and reducing agents (e.g., dithiothreitol) can stabilize the thiol group. Storage requires airtight containers with desiccants, preferably at –20°C. Antioxidants like ascorbic acid or EDTA may be added to solutions. Regular purity checks via thin-layer chromatography (TLC) or HPLC are advised .
Q. What synthetic routes are feasible for this compound, and what are common byproducts?
- Answer : A two-step approach is typical:
Nucleophilic substitution : React 1-(4-Methoxyphenyl)propan-1-ol with thiourea in acidic conditions (H₂SO₄) to form the thiouronium salt, followed by hydrolysis with NaOH to yield the thiol.
Alternative route : Use Lawesson’s reagent to convert a ketone precursor (e.g., 1-(4-Methoxyphenyl)propan-1-one) into the thiol.
Byproducts include disulfides (from oxidation) and unreacted starting materials. Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential .
Advanced Research Questions
Q. How do computational models predict the nucleophilic reactivity of this compound in substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the thiol’s electron density and frontier molecular orbitals. The 4-methoxyphenyl group’s electron-donating effect increases the thiol’s nucleophilicity by lowering the S-H bond dissociation energy. Solvent effects (polar aprotic vs. protic) are critical in transition-state stabilization. These models align with experimental kinetic data for SN2 reactions .
Q. What strategies mitigate racemization when synthesizing enantiopure derivatives of this compound?
- Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity. Low-temperature reactions (–78°C) and non-polar solvents (toluene) reduce racemization. Dynamic kinetic resolution (DKR) using enzymes like lipases has shown promise. Purity is verified via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How does the 4-methoxyphenyl substituent influence the thiol’s binding affinity in enzyme inhibition studies?
- Answer : The methoxy group enhances lipophilicity, improving membrane permeability. Its para position creates a planar structure that fits into hydrophobic enzyme pockets (e.g., cysteine proteases). Structure-Activity Relationship (SAR) studies on analogs reveal that electron-withdrawing groups (e.g., nitro) reduce binding, while bulkier substituents (e.g., tert-butyl) increase steric hindrance. Molecular docking simulations (AutoDock Vina) correlate with IC₅₀ values from enzymatic assays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
